The synthesis of Edrecolomab involves several key steps:
Edrecolomab has a complex structure typical of monoclonal antibodies, consisting of two heavy chains and two light chains forming a Y-shaped configuration. The specific binding site of Edrecolomab interacts with the EpCAM antigen through variable regions of the antibody.
The primary chemical reaction involving Edrecolomab is its binding to the EpCAM antigen on tumor cells. This interaction can trigger various biological responses:
Quantitative assessments of these reactions often involve assays measuring cell lysis or cytotoxicity, such as chromium release assays or flow cytometry techniques .
Edrecolomab exerts its therapeutic effects primarily through:
Data from clinical trials indicate that while Edrecolomab shows potential in reducing tumor size in certain cancers, its efficacy can be limited by human antimouse antibody responses (HAMA), which may neutralize its effects .
The physical properties are crucial for ensuring effective delivery and maintaining activity during storage and administration .
Edrecolomab has been investigated primarily in clinical settings for:
Despite its limitations due to immunogenicity and lower affinity compared to newer agents like ING-1 (a human-engineered high-affinity anti-EpCAM antibody), Edrecolomab remains significant in understanding tumor immunology and developing targeted therapies .
Edrecolomab (monoclonal antibody 17-1A) is a murine-derived IgG2a immunoglobulin characterized by a canonical Y-shaped tetrameric structure. This architecture comprises two identical heavy chains (γ2a subclass) and two identical κ light chains, interconnected by disulfide bridges. Each heavy chain contains one N-terminal variable domain (VH) and three constant domains (CH1–CH3), while light chains consist of one variable (VL) and one constant (CL) domain [1] [8]. The antigen-binding site, formed by hypervariable complementarity-determining regions (CDRs) within the VH and VL domains, confers specificity for the Ep-CAM antigen [5].
A critical structural feature of the IgG2a isotype is its efficient engagement of effector functions. The CH2 domain within the Fc region contains a conserved N-linked glycosylation site at Asn297, essential for maintaining an open conformation for Fcγ receptor (FcγR) binding. This domain also facilitates C1q binding, initiating the complement cascade [8]. Structural analyses reveal that murine IgG2a exhibits high affinity for activating FcγRs (e.g., FcγRI, FcγRIII, and FcγRIV) and efficiently triggers antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) [5] [8]. Unique to edrecolomab’s sequence are key residues within the Fc region (e.g., Glu318, Lys320) that optimize interactions with C1q, enhancing its complement-activating potential compared to other IgG subclasses [8].
Table 1: Structural Domains of Edrecolomab (Murine IgG2a)
Domain | Structural Features | Functional Role |
---|---|---|
Variable (VH/VL) | Hypervariable CDR loops (HCDR1-3, LCDR1-3) | Epitope recognition and binding specificity for Ep-CAM |
Constant (CH1/CL) | Hinge region with interchain disulfide bonds | Stabilizes Fab arms; influences antigen-binding avidity |
Constant (CH2) | N-linked glycosylation at Asn297; C1q binding pocket | Mediates complement activation (CDC) |
Constant (CH3) | Homodimer interface | Fc domain stability; half-life modulation |
The epithelial cell adhesion molecule (Ep-CAM, CD326), designated the 17-1A antigen, is a 39-40 kDa type I transmembrane glycoprotein encoded by the TACSTD1 gene on chromosome 2p21. Its extracellular region comprises 242 amino acids organized into two distinct domains: an N-terminal epidermal growth factor (EGF)-like domain (residues 24-60) and a thyroglobulin (TY) type-1A domain (residues 61-135), followed by a cysteine-poor region [3] [9]. Ep-CAM undergoes constitutive proteolytic cleavage by ADAM17 and presenilin-2, releasing the intracellular domain (EpICD, 26 aa), which translocates to the nucleus and modulates Wnt pathway genes (e.g., c-myc, cyclins) [3] [9].
Ep-CAM is a tumor-associated antigen with restricted basolateral expression in normal epithelia (e.g., gastrointestinal tract, pancreas). However, it demonstrates significant overexpression and apical redistribution in >90% of epithelial carcinomas, including colorectal, pancreatic, gastric, and breast cancers [3] [9] [10]. This overexpression correlates with enhanced proliferation, invasion, metastasis, and poor prognosis. Ep-CAM’s role extends beyond adhesion; it attenuates E-cadherin-mediated intercellular junctions by disrupting the link between E-cadherin and α-catenin, thereby promoting epithelial-mesenchymal transition (EMT) and tumor progression [9] [10]. Its near-ubiquitous expression on carcinomas and scarcity in normal stroma make it a prime therapeutic target.
Edrecolomab binds the Ep-CAM antigen with moderate affinity (Kd ≈ 10⁻⁷ M), targeting a conformational epitope within the EGF-like domain I (residues 24-60) encoded by exon 2 [5] [9]. Biophysical analyses (e.g., surface plasmon resonance, competitive binding assays) demonstrate that edrecolomab’s CDR loops form hydrophobic and hydrogen-bonding interactions with residues clustered in the first EGF-like repeat [5]. This binding is calcium-independent and does not directly inhibit Ep-CAM’s adhesive function but instead triggers epitope masking and internalization [1] [3].
The functional consequences of this interaction are multifaceted:
Table 2: Epitope Mapping of Anti-Ep-CAM Antibodies
Antibody | Epitope Location | Binding Domain (Ep-CAM) | Affinity (Kd) |
---|---|---|---|
Edrecolomab | EGF-like domain I | Exon 2 (residues 24-60) | ~100 nM |
Adecatumumab | Membrane-proximal region | Exon 5 (cysteine-poor) | ~10⁻⁸ M |
ING-1 | EGF-like domain I | Exon 2 | ~10⁻¹⁰ M |
3622W94 | EGF-like domain I | Exon 2 | ~10⁻¹⁰ M |
EpAb2-6 | EGF-II/TY domain | Residues Y95, D96 | ~0.35 nM |
Edrecolomab shares structural homology with first-generation anti-Ep-CAM antibodies (e.g., ING-1, 3622W94) but exhibits distinct biophysical and functional properties. All three antibodies bind the EGF-like domain I, yet edrecolomab’s lower affinity (Kd ~10⁻⁷ M) contrasts sharply with ING-1 and 3622W94 (Kd ~10⁻¹⁰ M) [5]. This moderate affinity may facilitate deeper tumor penetration by allowing transient dissociation-reassociation events, whereas high-affinity antibodies remain peripherally bound [10].
Fc domain engineering further differentiates their effector functions. While edrecolomab’s murine IgG2a Fc efficiently activates human complement, its engagement of human FcγRs is suboptimal. Chimerization (replacing murine Fc with human IgG1) significantly enhances ADCC potency by improving affinity for human CD16 (FcγRIIIa) [5]. Notably, third-generation antibodies like adecatumumab (fully human IgG1) bind a membrane-proximal epitope (exon 5-encoded region) with moderate affinity (Kd ~10⁻⁸ M), minimizing on-target/off-tumor toxicity while retaining anti-proliferative effects independent of ADCC/CDC [5] [7].
Novel constructs like EpAb2-6 (targeting the EGF-II/TY domain) and m801 (fully human IgG1) exhibit superior biophysical properties. EpAb2-6 binds with picomolar affinity (Kd ≈ 0.35 nM) and sterically inhibits γ-secretase-mediated cleavage of Ep-CAM, suppressing EpICD production and oncogenic signaling [3]. M801 fused to IL-2v (m801.2) demonstrates enhanced thermal stability and IL-2Rβ-biased signaling, illustrating advancements in leveraging Ep-CAM’s biology for targeted therapy [7].
Table 3: Structural and Functional Comparison of Anti-Ep-CAM Antibodies
Feature | Edrecolomab | Chimeric Edrecolomab | Adecatumumab | EpAb2-6 |
---|---|---|---|---|
Species/Isotype | Murine IgG2a | Chimeric hIgG1 | Fully human IgG1 | Murine IgG2a |
Epitope | EGF-like domain I | EGF-like domain I | Cysteine-poor region | EGF-II/TY domain |
Affinity (Kd) | ~100 nM | ~100 nM | ~10 nM | ~0.35 nM |
ADCC Activity | Moderate (murine Fc) | High (human Fc) | Moderate | High |
CDC Activity | High | High | Moderate | Not reported |
Inhibition of Cleavage | Weak | Weak | Partial | Strong |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9